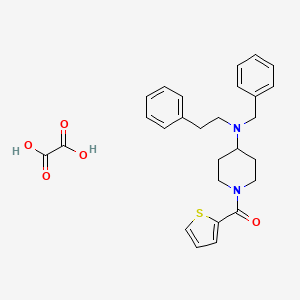![molecular formula C18H26N2O8S B3968857 4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968857.png)
4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate
説明
4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a potent and specific inhibitor of the CaSR, which plays a crucial role in calcium homeostasis and is involved in various physiological processes.
科学的研究の応用
4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-osteoporotic effects. This compound has also been investigated for its role in treating cardiovascular diseases, such as hypertension and heart failure. Additionally, this compound has been used in research to study the CaSR and its role in calcium homeostasis and other physiological processes.
作用機序
4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate works by selectively blocking the CaSR, which is a G protein-coupled receptor that plays a crucial role in calcium homeostasis. The CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. It regulates the release of parathyroid hormone, calcium reabsorption in the kidney, and calcium absorption in the intestine. By blocking the CaSR, this compound reduces the activity of the receptor, leading to a decrease in calcium levels in the body.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the release of parathyroid hormone, which leads to a decrease in calcium levels in the blood. This compound also reduces calcium reabsorption in the kidney and calcium absorption in the intestine, which further contributes to the decrease in calcium levels. Additionally, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-osteoporotic effects.
実験室実験の利点と制限
4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate has several advantages for lab experiments. It is a selective CaSR antagonist, which means it only targets the CaSR and does not affect other calcium channels or receptors. This makes it a useful tool for studying the CaSR and its role in calcium homeostasis and other physiological processes. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which means it needs to be administered frequently to maintain its effects. Additionally, the synthesis of this compound can be challenging, and the compound is relatively expensive.
将来の方向性
There are several future directions for research on 4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate. One direction is to investigate its potential therapeutic applications further. This compound has shown promise in treating various diseases, and more research is needed to determine its efficacy and safety in humans. Another direction is to study the CaSR and its role in calcium homeostasis and other physiological processes further. The CaSR is a complex receptor that plays a crucial role in many physiological processes, and more research is needed to fully understand its functions. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound, which would make it more accessible to researchers.
Conclusion:
In conclusion, this compound is a selective CaSR antagonist that has been extensively studied for its potential therapeutic applications. It works by blocking the CaSR, leading to a decrease in calcium levels in the body. This compound has several biochemical and physiological effects and has been shown to have anti-cancer, anti-inflammatory, and anti-osteoporotic effects. While it has several advantages for lab experiments, there are also some limitations to using this compound. There are several future directions for research on this compound, including investigating its potential therapeutic applications further, studying the CaSR and its role in physiological processes, and developing more efficient synthesis methods.
特性
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S.C2H2O4/c1-21-15-2-4-16(5-3-15)23(19,20)18-8-6-14(7-9-18)17-10-12-22-13-11-17;3-1(4)2(5)6/h2-5,14H,6-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRFJPCLFUKPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone](/img/structure/B3968774.png)
![2-[4-(1-cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968777.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B3968788.png)

![5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3968806.png)
![8-[(3-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B3968819.png)
![1-(4-methoxyphenyl)-5-oxo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B3968824.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-methylpiperazine oxalate](/img/structure/B3968827.png)
![1-[1-(4-chlorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968835.png)

![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B3968852.png)
![N-(5-chloro-2-methoxyphenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3968864.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-6-phenyl-3-pyridazinamine](/img/structure/B3968869.png)
![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3968872.png)